molecular formula C21H31BN2O5 B8498648 tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate

tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate

Cat. No.: B8498648
M. Wt: 402.3 g/mol
InChI Key: MTDRIGFMIBDGOD-UHFFFAOYSA-N
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Description

tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:

    Formation of the cyclopropyl group: This step involves the cyclopropanation of the starting material.

    Introduction of the dioxaborolane moiety: This is achieved through a reaction with a suitable boronic acid derivative.

    Final coupling and protection: The final step involves coupling the intermediate with hydrazinecarboxylate and protecting the functional groups to obtain the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions.

Scientific Research Applications

tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety plays a crucial role in its reactivity, particularly in coupling reactions. The compound can form stable complexes with various substrates, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the dioxaborolane moiety with the stability of the cyclopropyl and tert-butyl groups, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C21H31BN2O5

Molecular Weight

402.3 g/mol

IUPAC Name

tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate

InChI

InChI=1S/C21H31BN2O5/c1-18(2,3)27-17(26)24-23-16(25)21(12-13-21)14-8-10-15(11-9-14)22-28-19(4,5)20(6,7)29-22/h8-11H,12-13H2,1-7H3,(H,23,25)(H,24,26)

InChI Key

MTDRIGFMIBDGOD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)NNC(=O)OC(C)(C)C

Origin of Product

United States

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